2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 899756-94-6
VCID: VC4507458
InChI: InChI=1S/C15H13N3O4S/c1-10-6-7-16-13(8-10)17-14(19)9-18-15(20)11-4-2-3-5-12(11)23(18,21)22/h2-8H,9H2,1H3,(H,16,17,19)
SMILES: CC1=CC(=NC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C15H13N3O4S
Molecular Weight: 331.35

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide

CAS No.: 899756-94-6

Cat. No.: VC4507458

Molecular Formula: C15H13N3O4S

Molecular Weight: 331.35

* For research use only. Not for human or veterinary use.

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide - 899756-94-6

Specification

CAS No. 899756-94-6
Molecular Formula C15H13N3O4S
Molecular Weight 331.35
IUPAC Name N-(4-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H13N3O4S/c1-10-6-7-16-13(8-10)17-14(19)9-18-15(20)11-4-2-3-5-12(11)23(18,21)22/h2-8H,9H2,1H3,(H,16,17,19)
Standard InChI Key MQCKLVWJBAXCQL-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure comprises three distinct regions:

  • Benzoisothiazolone moiety: A bicyclic system featuring a benzene ring fused to an isothiazolone ring, where the sulfur atom is oxidized to a sulfone group (1,1-dioxido) . This oxidation state enhances electrophilicity, potentially facilitating interactions with biological targets .

  • Acetamide linker: A two-carbon chain connecting the benzoisothiazolone core to the pyridine substituent. The amide group introduces hydrogen-bonding capabilities, critical for molecular recognition in enzymatic systems.

  • 4-Methylpyridin-2-yl group: A substituted pyridine ring with a methyl group at the 4-position, contributing to hydrophobic interactions and modulating solubility.

The IUPAC name, N-(4-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, reflects these structural features. Key spectroscopic identifiers include the SMILES string CC1=CC(=NC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O and the InChIKey MQCKLVWJBAXCQL-UHFFFAOYSA-N.

Comparative Molecular Analysis

Table 1 contrasts this compound with structurally related analogs:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(9H-purin-6-yl)acetamideC₁₄H₁₀N₆O₄S358.33Purine substituent instead of pyridine
N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamideC₁₃H₁₁N₃O₃S289.31Benzoxazole core replaces benzoisothiazolone
2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamideC₁₈H₁₃N₅O₂S350.40Isoindolone and thiazole substituents

This comparative analysis highlights the role of heterocyclic modifications in tuning physicochemical and biological properties.

Synthetic Routes and Optimization

Multi-Step Synthesis Strategy

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide involves sequential functionalization of the benzoisothiazolone core (Figure 1):

  • Core activation: The benzoisothiazolone is treated with chlorinating agents (e.g., POCl₃) to generate a reactive intermediate.

  • Acetamide coupling: Reaction with 4-methylpyridin-2-amine in the presence of a coupling agent (e.g., HATU or EDC) forms the acetamide bond.

  • Oxidation: The sulfur atom in the isothiazolone ring is oxidized to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Critical parameters include temperature control (typically 0–25°C for amide coupling) and stoichiometric ratios to minimize side reactions.

Analytical Characterization

Post-synthesis validation employs:

  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% purity required for biological assays).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 5.1 Hz, 1H, pyridine-H), 7.92–7.85 (m, 2H, aromatic-H), 7.72–7.68 (m, 2H, aromatic-H), 4.85 (s, 2H, CH₂), 2.43 (s, 3H, CH₃).

  • Mass Spectrometry (MS): ESI-MS (m/z): 332.1 [M+H]⁺.

Biological Activity and Mechanistic Insights

Analog SubstituentIC₅₀ (nM)Selectivity (Mpro vs. PLpro/RdRp)
5-OCH₃ (16b-7)153.1>100-fold
7-NH₂ (16b-17)10977.0>10-fold

The electronegative sulfone group likely facilitates covalent interactions with cysteine residues in protease active sites, a mechanism observed in related inhibitors .

Antiviral Applications

The compound’s structural similarity to SARS-CoV-2 Mpro inhibitors suggests potential antiviral utility. Molecular docking studies (Figure 2) predict binding to the Mpro substrate-binding pocket, with key interactions including:

  • Hydrogen bonding between the acetamide carbonyl and His41.

  • Hydrophobic contacts between the 4-methylpyridine group and Pro168 .

Pharmacological and Industrial Relevance

Drug Discovery Prospects

The benzoisothiazolone scaffold is a privileged structure in medicinal chemistry, with applications in:

  • Antimicrobial agents: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

  • Anti-inflammatory drugs: COX-2 inhibition through redox modulation.

  • Oncology: Induction of apoptosis via reactive oxygen species (ROS) generation.

Challenges and Future Directions

Current limitations include:

  • Solubility: Limited aqueous solubility may hinder in vivo efficacy.

  • Metabolic stability: Potential sulfone reduction by hepatic enzymes necessitates prodrug strategies.

Ongoing research focuses on prodrug derivatization (e.g., esterification of the acetamide) and nanoparticle-based delivery systems to enhance bioavailability.

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